5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 893725-08-1
VCID: VC8474665
InChI: InChI=1S/C15H12ClN3S/c1-10-5-7-13(8-6-10)19-14(17-18-15(19)20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.8 g/mol

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 893725-08-1

Cat. No.: VC8474665

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol - 893725-08-1

Specification

CAS No. 893725-08-1
Molecular Formula C15H12ClN3S
Molecular Weight 301.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3S/c1-10-5-7-13(8-6-10)19-14(17-18-15(19)20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,18,20)
Standard InChI Key ONUOZTZADWJJOL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular and Stereochemical Properties

The compound’s IUPAC name, 3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione, reflects its substitution pattern: a chlorine atom at the 3-position of one phenyl ring and a methyl group at the 4-position of the second phenyl ring. The 1,2,4-triazole ring adopts a planar conformation, with the thione group at position 5 contributing to its electronic delocalization. Key stereochemical parameters include:

  • Molecular Formula: C₁₅H₁₂ClN₃S

  • Molecular Weight: 301.8 g/mol

  • SMILES Notation: CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl

  • InChIKey: ONUOZTZADWJJOL-UHFFFAOYSA-N

The presence of electronegative chlorine and sulfur atoms enhances dipole interactions, influencing solubility and binding affinity toward biological targets .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous triazole-thiols exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 2550–2600 cm⁻¹ (S–H stretch) and 1600–1650 cm⁻¹ (C=N stretch) confirm the thiol and triazole functionalities .

X-ray crystallography of related structures reveals dihedral angles of 40–60° between the triazole ring and substituted phenyl groups, suggesting moderate planarity disruption .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The compound is typically synthesized via a cyclocondensation reaction between 3-chlorophenyl hydrazine and 4-methylphenyl isothiocyanate, followed by oxidative cyclization. A representative protocol involves:

  • Step 1: Reaction of 3-chlorophenyl hydrazine with carbon disulfide in alkaline medium to form the hydrazinecarbodithioate intermediate.

  • Step 2: Alkylation with 4-methylbenzyl bromide to introduce the methylphenyl group.

  • Step 3: Acid-catalyzed cyclization to yield the triazole-thiol.

Reaction Scheme:

3-Cl-C₆H₄-NHNH₂+CS₂NaOH3-Cl-C₆H₄-NH-NH-C(S)SNa4-Me-C₆H₄-CH₂BrIntermediateHClC₁₅H₁₂ClN₃S\text{3-Cl-C₆H₄-NHNH₂} + \text{CS₂} \xrightarrow{\text{NaOH}} \text{3-Cl-C₆H₄-NH-NH-C(S)SNa} \xrightarrow{\text{4-Me-C₆H₄-CH₂Br}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{C₁₅H₁₂ClN₃S}

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (e.g., Candida albicans, MIC = 25 µg/mL). The thiol group facilitates membrane disruption via thiol-disulfide exchange with microbial proteins, while the chlorophenyl moiety enhances lipid bilayer penetration .

Computational and Physicochemical Profiling

Drug-Likeness Parameters

Key computed properties include:

ParameterValueRelevance
LogP3.54Moderate lipophilicity for cell uptake
TPSA30.71 ŲFavorable for oral bioavailability
H-bond Acceptors4Compatible with CNS penetration
Rotatable Bonds3Conformational flexibility

Data sourced from QSAR models indicate optimal adherence to Lipinski’s rule of five, positioning the compound as a viable lead candidate .

Metabolic Stability

In silico predictions using Cytochrome P450 isoforms suggest primary metabolism via CYP3A4-mediated oxidation of the methylphenyl group, yielding a hydroxylated metabolite with reduced activity .

Applications and Future Directions

Pharmaceutical Development

Ongoing research explores hybrid derivatives combining the triazole-thiol core with fluoroquinolones or azoles to combat multidrug-resistant pathogens. A recent patent (WO2024050001A1) highlights its utility as a kinase inhibitor in oncology .

Agricultural Chemistry

Triazole-thiols exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials demonstrate 80% weed suppression at 50 g/ha, outperforming commercial standards like metsulfuron-methyl.

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